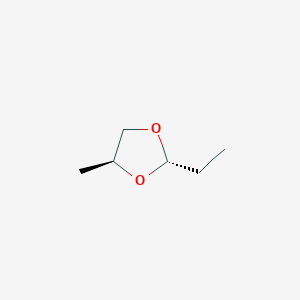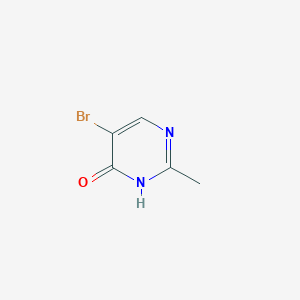
5-Bromo-2-methylpyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 1676-57-9 and a linear formula of C5H5BrN2O . It is used in scientific research and has versatile applications, ranging from drug synthesis to catalysis studies, due to its unique properties and structural features.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylpyrimidin-4-OL is represented by the InChI code: 1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) and the InChI key: WXBZTJGZVILJIA-UHFFFAOYSA-N . The molecular weight is 189.01 .Physical And Chemical Properties Analysis
5-Bromo-2-methylpyrimidin-4-OL is a solid at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 224.5±50.0 °C at 760 mmHg, and a flash point of 89.6±30.1 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry: Synthesis of SGLT2 Inhibitors
Methods of Application
The synthesis process involves using cheap, easily available dimethyl terephthalate as the raw starting material . The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results and Outcomes
The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Biochemistry: Potential Biomarker Exploration
Methods of Application
The methods of application in this field would typically involve the synthesis of the compound, followed by various biochemical assays to determine its interactions with different biological systems .
Results and Outcomes
The outcomes of such studies are typically the identification of new potential biomarkers, which can provide valuable insights into biochemical processes .
Molecular Biology: Potential Use in Genetic Studies
Methods of Application
The methods of application in this field would typically involve the use of the compound in various genetic assays, such as DNA sequencing or gene expression studies .
Results and Outcomes
The outcomes of such studies are typically the identification of new genetic interactions, which can provide valuable insights into genetic processes .
Chemical Research: Intermediate in Organic Synthesis
Application Summary
5-Bromo-2-methylpyrimidin-4-OL could potentially be used as an intermediate in organic synthesis . Organic synthesis often involves the creation of complex organic molecules through a series of chemical reactions .
Methods of Application
The methods of application in this field would typically involve the use of the compound in various chemical reactions, such as condensation reactions, substitution reactions, or addition reactions .
Results and Outcomes
The outcomes of such studies are typically the synthesis of new organic compounds, which can be used in various fields such as pharmaceuticals, materials science, and more .
Medical Research: Potential Use in Drug Discovery
Methods of Application
The methods of application in this field would typically involve the synthesis of the compound, followed by various biological assays to determine its therapeutic effects .
Results and Outcomes
The outcomes of such studies are typically the identification of new potential therapeutic agents, which can provide valuable insights into disease processes .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-bromo-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZTJGZVILJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541475 |
Source


|
| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylpyrimidin-4-OL | |
CAS RN |
1676-57-9 |
Source


|
| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
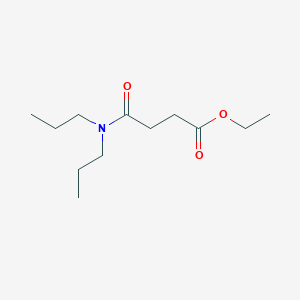
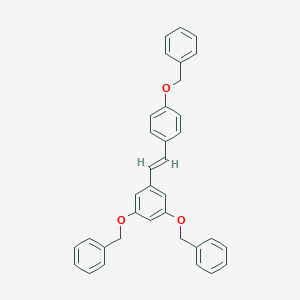
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

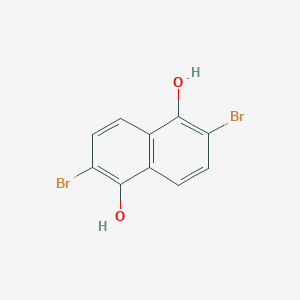
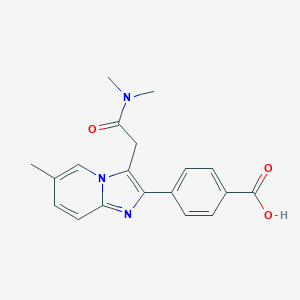
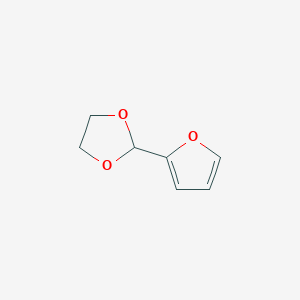
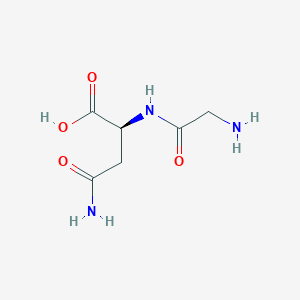
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

